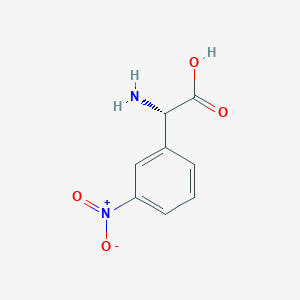

(2S)-2-amino-2-(3-nitrophenyl)acetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMYTHGQVJWWJO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (2S)-2-Amino-2-(3-Nitrophenyl)Acetic Acid

[1]

Molecular Architecture & Physicochemical Profile[1]

Structural Definition

The compound (2S)-2-amino-2-(3-nitrophenyl)acetic acid (also referred to as L-3-nitrophenylglycine) is a non-proteinogenic

-

IUPAC Name: (2S)-2-amino-2-(3-nitrophenyl)acetic acid[1]

-

Molecular Formula:

[1][3][4][5] -

Stereochemistry: The (S)-configuration at the

-carbon typically correlates with the L-configuration found in natural amino acids.[1]

Electronic Effects & Reactivity

The 3-nitro group exerts a profound electronic influence on the amino acid backbone, distinguishing it from unsubstituted phenylglycine.

-

Inductive Effect (-I): The nitro group is strongly electron-withdrawing.[1] Located at the meta position, it exerts a significant inductive pull on the aromatic ring, which is transmitted to the benzylic

-carbon. -

Acidity Modulation:

-

Carboxyl Group (

): The electron-withdrawing nature stabilizes the carboxylate anion, lowering the -

Ammonium Group (

): The basicity of the amino group is reduced (lower

-

- -Proton Lability: The acidity of the benzylic proton is increased. This creates a high risk of racemization under basic conditions, a critical factor during synthesis and peptide coupling.

Figure 1.1: Structural connectivity and electronic influence of the 3-nitro substituent on the glycine backbone.

Synthetic Pathways & Stereochemical Control[1]

Producing enantiopure (S)-3-nitrophenylglycine is chemically challenging due to the ease of racemization.[1] While asymmetric Strecker synthesis is possible, Biocatalytic Resolution is the industry standard for high optical purity (>99% ee) and scalability.

Preferred Protocol: Enzymatic Resolution via Penicillin G Acylase (PGA)

This method utilizes the hydrolytic selectivity of Penicillin G Acylase (PGA) or Aminoacylase I. The enzyme selectively hydrolyzes the N-acylated-(S)-enantiomer, leaving the (R)-enantiomer untouched.[1]

Experimental Workflow

Reagents:

-

Racemic 2-amino-2-(3-nitrophenyl)acetic acid (Substrate)

-

Phenylacetyl chloride (Derivatizing agent)

-

Immobilized Penicillin G Acylase (Biocatalyst)

-

0.1 M Phosphate buffer (pH 7.5)

Step-by-Step Methodology:

-

N-Acylation (Substrate Preparation):

-

Enzymatic Hydrolysis:

-

Suspend the N-protected racemate in 0.1 M phosphate buffer (pH 7.5).

-

Add immobilized PGA (100 U/g substrate).

-

Incubate at

with orbital shaking.[1] -

Self-Validating Control: Monitor pH. The reaction releases free amino acid, lowering pH. Maintain pH 7.5 via automated titration with 1M NaOH. Consumption of NaOH correlates directly to conversion %.

-

-

Separation & Purification:

-

Stop reaction at 50% conversion (theoretical max for resolution).

-

Acidify mixture to pH 2.0. The unreacted (R)-amide precipitates; the target (S)-amino acid remains in solution.

-

Filter off the (R)-amide.

-

Apply the filtrate to a cation-exchange resin (Dowex 50W). Elute with 1M

to isolate the free amino acid.

-

-

Final Polish:

-

Concentrate and crystallize from water/ethanol.

-

Figure 2.1: Biocatalytic workflow for the resolution of (S)-3-nitrophenylglycine.

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following parameters define the acceptance criteria for the (S)-enantiomer.

Physicochemical Data Table

| Parameter | Specification | Method/Notes |

| Appearance | Pale yellow crystalline powder | Visual inspection |

| Melting Point | 210–215 °C (dec.)[1] | Capillary method |

| Optical Rotation | ||

| Enantiomeric Excess | > 99.0% | Chiral HPLC |

| Solubility | Soluble in acidic/basic water; sparingly in ethanol | Amphoteric nature |

Chiral HPLC Method

To verify the success of the resolution, a chiral separation method is required.

-

Column: Crown ether-based chiral column (e.g., Crownpak CR(+)).

-

Mobile Phase: Perchloric acid solution (pH 1.5).

-

Detection: UV at 254 nm (Nitro group provides strong absorbance).

-

Mechanism: The ammonium group forms host-guest complexes with the crown ether; the (S)-enantiomer typically elutes second due to stronger complexation.

Pharmacological Utility & Applications

Metabotropic Glutamate Receptors (mGluRs)

Phenylglycine derivatives are the structural foundation for Group I mGluR antagonists .

-

Mechanism: The rigid phenylglycine backbone mimics glutamate but sterically prevents receptor activation (in antagonist mode) or selectively activates specific subtypes.

-

3-Nitro Specificity: The 3-nitro group serves as a bioisostere for carboxylates or phosphates found in other ligands (like 3,5-DHPG).[1] It is often reduced to an amine to create diazotizable precursors for photoaffinity labeling of the receptor binding pocket.

Peptidomimetics

Incorporating (S)-3-nitrophenylglycine into peptides introduces:

-

Conformational Constraint: The bulky side chain restricts

and -

-Stacking Potential: The electron-deficient nitro-aromatic ring can engage in strong

References

-

Enzymatic Resolution Mechanisms

- Wegman, M. A., et al. "Chemoenzymatic synthesis of (R)- and (S)-phenylglycine derivatives.

- Context: Establishes the PGA-mediated hydrolysis protocol for phenylglycines.

-

mGluR Pharmacology

-

Physical Properties & Synthesis

-

Clark, B. P., et al. "Synthesis of new phenylglycine derivatives as metabotropic glutamate receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 1997.

- Context: Details the synthetic routes for substituted phenylglycines including nitro-deriv

-

-

Chiral Separation

- Hyun, M. H. "Liquid chromatographic resolution of phenylglycine derivatives on crown ether-based chiral stationary phases.

- Context: Validates the analytical method for determining ee% of phenylglycine analogs.

Sources

- 1. 1877-73-2|(3-Nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. Buy N-(2,4-Dinitrophenyl)glycine | 1084-76-0 | >98% [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 336877-66-8 | (S)-2-Amino-2-(4-nitrophenyl)acetic acid | Ambeed.com [ambeed.com]

- 5. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-3-Nitrophenylglycine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of L-3-nitrophenylglycine, a non-proteinogenic amino acid of increasing interest in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, we will explore its potential biological activities and applications, offering insights for researchers and scientists engaged in the discovery and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

L-3-Nitrophenylglycine, also known as (S)-2-amino-2-(3-nitrophenyl)acetic acid, is a derivative of the simplest amino acid, glycine, where one of the alpha-hydrogens is substituted with a 3-nitrophenyl group. This substitution introduces a chiral center, resulting in two enantiomers: the L-(S) and D-(R) forms. This guide focuses specifically on the L-enantiomer.

While a specific CAS number for the enantiomerically pure L-3-nitrophenylglycine is not readily found in common chemical databases, the CAS number for the racemic mixture of 3-nitrophenylglycine is 30077-08-8 . It is crucial for researchers to verify the stereochemical purity of their samples through appropriate analytical techniques.

Table 1: Physicochemical Properties of 3-Nitrophenylglycine

| Property | Value | Remarks |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| Appearance | Yellow powdery solid[1] | Based on the synthesis of the racemic mixture. |

| Melting Point | Not available | Data for the pure L-enantiomer is not readily available. The melting point of the related compound 3-nitrophenylacetic acid is 117-120 °C. |

| Solubility | Soluble in polar solvents | Phenylglycine and its derivatives generally exhibit solubility in aqueous solutions, with solubility being pH-dependent. The presence of the nitro group may affect solubility. |

| pKa | Not available | The carboxylic acid and amino groups will have characteristic pKa values, influenced by the electron-withdrawing nitro group. |

Synthesis and Enantiomeric Resolution

The synthesis of 3-nitrophenylglycine typically involves the nitration of phenylglycine. A common method employs a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures.[1]

Figure 1: General synthesis pathway for 3-nitrophenylglycine.

It is important to note that this direct nitration of racemic or L-phenylglycine under harsh acidic conditions may lead to a mixture of ortho, meta, and para isomers, and potentially racemization if starting with an enantiomerically pure material. Therefore, purification and chiral separation are critical subsequent steps.

Experimental Protocol: Synthesis of Racemic 3-Nitrophenylglycine

The following protocol is adapted from the literature for the synthesis of racemic 3-nitrophenylglycine[1]:

-

Cool 5 g (33 mmol) of 2-amino-2-phenylacetic acid to 0 °C.

-

Slowly add the cooled amino acid to a mixture of 5 mL of concentrated sulfuric acid (98% w/w) and 5 mL of fuming nitric acid (90% w/w), while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, followed by stirring at room temperature for 30 minutes.

-

Upon completion, hydrolyze the reaction by pouring it into 60 mL of cold water.

-

Adjust the pH of the solution to neutral by the dropwise addition of 10 M ammonia solution.

-

Stir the resulting mixture at 4 °C for 10 hours.

-

Isolate the 2-amino-2-(3-nitrophenyl)acetic acid by filtration.

-

Wash the product with cold water to yield a yellow powdery solid.

Enantiomeric Resolution

Obtaining enantiomerically pure L-3-nitrophenylglycine from the racemic mixture requires a chiral resolution step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. Pirkle-type CSPs, such as those based on 3,5-dinitrobenzoyl phenylglycine, are often effective for resolving compounds with π-acidic or π-basic groups, making them suitable for nitrophenylglycine derivatives.

Figure 2: Workflow for the chiral resolution of 3-nitrophenylglycine using HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of L-3-nitrophenylglycine.

Table 2: Analytical Techniques for the Characterization of L-3-Nitrophenylglycine

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Aromatic protons in the 3-nitrophenyl group will show characteristic splitting patterns and chemical shifts. The alpha-proton will appear as a singlet. For the racemic mixture, reported shifts in DMSO-d₆ are: δ 8.27 (s, 1H), 8.10 (d, J = 8.1 Hz, 1H), 7.83 (d, J = 7.9 Hz, 1H), 7.64 (t, J = 7.9 Hz, 1H), 4.51 (s, 1H). |

| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons will appear in the range of ~120-150 ppm. The carbonyl carbon will be significantly downfield (>170 ppm). The alpha-carbon will be in the range of ~50-60 ppm. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak [M+H]⁺ should be observed at m/z 197.16. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for the nitro group (NO₂) at ~1530 and ~1350 cm⁻¹, the carboxylic acid (C=O) at ~1700 cm⁻¹, and the amino group (N-H) at ~3000-3400 cm⁻¹. |

| Chiral HPLC | Determination of enantiomeric purity. | A single peak corresponding to the L-enantiomer should be observed when using a suitable chiral column and method. |

| Elemental Analysis | Confirmation of elemental composition. | Calculated values for C₈H₈N₂O₄ are C, 48.98%; H, 4.11%; N, 14.28%. Experimental values should be in close agreement. |

Biological Activity and Potential Applications

Non-proteinogenic amino acids, including nitrophenylglycine derivatives, are of significant interest in drug discovery. The introduction of the nitro group can modulate the electronic properties, lipophilicity, and binding interactions of the parent amino acid, potentially leading to novel biological activities.

Nitro-containing compounds exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4][5] The nitro group can act as a pharmacophore or a toxicophore, and its electron-withdrawing nature can influence interactions with biological targets.

One area of particular interest for phenylglycine derivatives is their potential interaction with the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor, a key player in synaptic plasticity and memory, has a glycine binding site that is essential for its activation. Molecules that can modulate this site are of great interest for the treatment of various neurological and psychiatric disorders. While the direct interaction of L-3-nitrophenylglycine with the NMDA receptor has not been extensively studied, its structural similarity to glycine and other phenylglycine-based NMDA receptor ligands suggests this as a promising avenue for investigation.

Figure 3: Hypothetical interaction of L-3-nitrophenylglycine with the NMDA receptor.

The development of L-3-nitrophenylglycine and its derivatives could lead to novel probes for studying NMDA receptor function or to the discovery of new therapeutic agents for neurological conditions.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling L-3-nitrophenylglycine. Based on data for similar compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for the racemic mixture (CAS 30077-08-8) from the supplier.

Conclusion

L-3-nitrophenylglycine is a chiral, non-proteinogenic amino acid with potential for applications in drug discovery and development. While its specific properties are not as well-documented as more common amino acids, this guide provides a foundational understanding of its identity, synthesis, and potential biological relevance. Further research into the enantioselective synthesis of L-3-nitrophenylglycine and a thorough investigation of its pharmacological profile, particularly its interaction with the NMDA receptor, are warranted to fully unlock its therapeutic potential.

References

-

(2-Nitrophenyl)acetic acid. In Wikipedia. Retrieved from [Link]

-

Reaxys. (n.d.). Elsevier. Retrieved from [Link]

-

SciFinder. (n.d.). CAS. Retrieved from [Link]

- Material Safety Data Sheet. Cole-Parmer. (2005, October 3).

- Material Safety D

- Noriega-Colima, K. O., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3599.

- Safety Data Sheet. Cayman Chemical. (2025, June 25).

-

Regis Technologies. (n.d.). Phenylglycine. Retrieved from [Link]

- Phenomenex. (n.d.).

- Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.

-

NMDA receptor. In Wikipedia. Retrieved from [Link]

- S., et al. (2024, April 3).

- SAFETY D

- Micu, I., et al. (2007). Excitatory Glycine Responses of CNS Myelin Mediated by NR1/NR3 “NMDA” Receptor Subunits. The Journal of Neuroscience, 27(38), 10183–10192.

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Pori, M., & Guo, Q. (2013, September 7).

-

PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

- Popa, D. S., et al. (2018). Activation Mechanisms of the NMDA Receptor. Current Neuropharmacology, 16(8), 1103–1114.

- Grein, F., et al. (2021). The Chiral Target of Daptomycin Is the 2R,2'S Stereoisomer of Phosphatidylglycerol.

-

vibzz lab. (2022, September 26). Glycine: Organic Synthesis [Video]. YouTube. [Link]

- Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. (2024, December 2).

-

Glycine. In NIST Chemistry WebBook. Retrieved from [Link]

- Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis.

- Burlina, F., et al. (2018). Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins. Frontiers in Microbiology, 9, 1075.

- Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. (n.d.). ChemRxiv.

- The solubility-pH profiles of amino acids showing departures

- IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. (1979). Journal of Applied Spectroscopy, 31(2), 941-945.

- Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. (n.d.). Chromaleont.

- Santos, J. I., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318.

- Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. OSTI.GOV.

- Solubility of Form α and Form γ of Glycine in Aqueous Solutions. (n.d.).

-

Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- CN102816076A - Synthetic method of p-hydroxyphenylglycine.

- Annino, F., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 29(10), 2318.

-

Dapagliflozin Enantiomeric Impurity. SynZeal. (n.d.). Retrieved from [Link]

- Popa, D. S., et al. (2010). Activation Mechanisms of the NMDA Receptor. In Glutamate Receptors. CRC Press/Taylor & Francis.

- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.

Sources

- 1. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]

- 2. prepchem.com [prepchem.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration | MDPI [mdpi.com]

A Technical Guide to meta-Nitrophenylglycine: A Versatile Building Block for Peptide and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids (UAAs) are pivotal in modern drug discovery, enabling the synthesis of peptides and small molecules with enhanced therapeutic properties such as improved metabolic stability, binding affinity, and conformational rigidity.[1] Among these, phenylglycine derivatives are of significant interest. This guide provides an in-depth technical overview of meta-nitrophenylglycine (m-Npg), a UAA distinguished by the unique electronic and chemical properties of its meta-positioned nitro group. We will explore its synthesis, physicochemical characteristics, strategic incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its role in influencing molecular conformation. Furthermore, this guide details validated experimental protocols for its use and subsequent chemical modification, positioning m-Npg as a versatile tool for advanced medicinal chemistry and chemical biology applications.

Introduction: The Strategic Value of Unnatural Amino Acids

The limitations of native peptide therapeutics, such as poor stability and low bioavailability, have driven the exploration of non-natural amino acids (NNAAs) to create more drug-like molecules.[1] The incorporation of UAAs into peptide sequences is a key strategy to overcome these challenges. These novel building blocks can introduce conformational constraints, new pharmacophoric elements, and unique chemical handles for further modification.

Phenylglycine and its substituted analogs are a class of UAAs that have proven particularly useful. Their rigid side chains can pre-organize peptide backbones into specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.[2][3] meta-Nitrophenylglycine stands out due to the strong electron-withdrawing nature of the nitro group, which not only influences the molecule's conformation but also serves as a precursor for the introduction of an amino group, opening avenues for further derivatization.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of enantiomerically pure m-Npg typically involves multi-step chemical processes. One common approach is a variation of the Strecker synthesis, starting from meta-nitrobenzaldehyde. This involves the reaction with an amine source and a cyanide equivalent, followed by hydrolysis of the resulting aminonitrile. Chiral resolution is then performed to separate the D- and L-enantiomers.

Another route involves the direct nitration of phenylglycine. However, this method often results in a mixture of ortho, meta, and para isomers, requiring challenging purification steps to isolate the desired meta-substituted product.[4]

Physicochemical Data

The properties of m-Npg make it a unique building block for peptide synthesis and drug design. The nitro group significantly impacts its electronic and steric characteristics.

| Property | Value | Notes |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | [5] |

| Appearance | Off-white to yellow crystalline solid | |

| pKa (α-COOH) | ~2.0 | The electron-withdrawing nitro group lowers the pKa compared to glycine. |

| pKa (α-NH₃⁺) | ~9.0 | Slightly lower than typical amino acids due to aromatic ring effects. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DMSO. |

Applications in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of m-Npg into a growing peptide chain is most efficiently achieved using the Fmoc/tBu strategy in SPPS.[][7][8] This method utilizes a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection, which is compatible with the nitro functionality.[9]

The SPPS Cycle for m-Npg Incorporation

The process follows a well-established cycle of deprotection, activation, and coupling.[10]

Caption: On-resin reduction of m-Npg to m-aminophenylglycine.

This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. This new amine can be used for:

-

Peptide Branching: Acylating the new amine to create branched or cyclic peptides.

-

Conjugation: Attaching reporter molecules like fluorophores, biotin, or drug payloads.

-

Pharmacophore Modification: The aniline-like amine can serve as a key interaction point with a biological target.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-m-Npg-OH into a Peptide Sequence via SPPS

This protocol describes a standard manual coupling procedure on a rink amide resin.

Materials:

-

Rink Amide MBHA resin (100-200 mesh)

-

Fmoc-m-nitrophenylglycine (Fmoc-m-Npg-OH)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HCTU or a solution of DIC/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for 30 minutes. [9]2. Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times). [11]4. Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-m-Npg-OH and 3-5 equivalents of HCTU in DMF. Add 6-10 equivalents of DIPEA to the solution. [12]5. Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. [12]6. Monitoring: Perform a Kaiser test. If the beads are blue (positive), extend the coupling time or perform a second coupling. If colorless (negative), the reaction is complete.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Reduction of the Nitro Group

This protocol outlines the reduction of the m-nitro group to an m-amino group on the peptide-resin.

Materials:

-

Peptide-resin containing an m-Npg residue

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

-

Reagent Preparation: Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the nitro group) in DMF. Ensure it is fully dissolved.

-

Reduction Reaction: Add the SnCl₂ solution to the resin. Agitate the slurry at room temperature for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS to observe the mass shift (-30 Da: -O₂ + H₂).

-

Washing: Once the reaction is complete, drain the reagent solution and wash the resin extensively with DMF, followed by DCM, to remove all traces of tin salts. The resin now contains a free aromatic amine ready for further functionalization.

Conclusion and Future Outlook

meta-Nitrophenylglycine is a powerful and versatile building block for peptide chemists and drug discovery scientists. Its ability to enforce conformational constraints, combined with the chemical utility of the nitro group as a precursor to a reactive amine, provides a dual advantage. This allows for the rational design of peptides with enhanced structural stability and the subsequent introduction of diverse chemical functionalities. Future applications will likely focus on its use in creating complex peptide architectures, such as stapled peptides and peptide-drug conjugates, further expanding the therapeutic potential of peptide-based modalities.

References

- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.

- Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Gutte, B. (Ed.). (2012). Peptide and Protein Synthesis. Academic Press.

- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Pavone, V., et al. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161-168.

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of glycine p-nitrophenyl ester. Retrieved from [Link]

- Yoo, B., & Kirshenbaum, K. (2007). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups: Solid-Phase Syntheses of Amino Aryl Azides and Benzotriazoles. Organic Letters, 9(8), 1481–1484.

- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365–372.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2013, September 7). How can I prepare 4-nitro-phenylglycine from phenylglycine?. Retrieved from [Link]

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.

- Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353.

- Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399–1408.

-

PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. Retrieved from [Link]

- Balaram, P. (1999). De novo design of analogous proteins. Journal of Peptide Research, 54(3), 195–199.

- Wu, C., et al. (2009). Protonation sites and conformations of peptides of glycine (Gly(1-5)H(+)) by IRMPD spectroscopy. The Journal of Physical Chemistry A, 113(25), 6947–6958.

- de la Torre, B. G., & Andreu, D. (2016). The synthesis of difficult peptides. Biopolymers, 106(6), 808–815.

Sources

- 1. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. bachem.com [bachem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

(S)-alpha-amino-3-nitrobenzeneacetic acid synonyms

The following technical guide provides an in-depth analysis of (S)-

Synonyms, Synthesis, and Pharmaceutical Applications

Nomenclature & Chemical Identity

Precise nomenclature is critical when sourcing or citing chiral building blocks to avoid regiochemical (meta vs. para) or stereochemical (S vs. R) confusion.

| Category | Identifier / Synonym |

| IUPAC Name | (S)-2-Amino-2-(3-nitrophenyl)acetic acid |

| Common Name | (S)-3-Nitrophenylglycine |

| Alternative Synonyms | (S)- |

| CAS Registry Numbers | 158413-55-9 (S-enantiomer)30077-08-8 (Racemate)Note: Verify specific salt forms (e.g., HCl) with suppliers. |

| Molecular Formula | C |

| Molecular Weight | 196.16 g/mol |

| SMILES | N=O)=C1">C@@HC(O)=O |

Stereochemical Note: The (S)-configuration of 3-nitrophenylglycine corresponds to the L- configuration in standard amino acid nomenclature. It is the specific enantiomer often required for biological activity in peptidomimetics, contrasting with the (R)-enantiomer which is often used in semi-synthetic antibiotics (e.g., amoxicillin side chains derived from (R)-phenylglycine).

Synthesis & Manufacturing Methodologies

The production of enantiopure (S)-3-nitrophenylglycine is challenging due to the ease of racemization at the benzylic

A. Chemoenzymatic Resolution (Biocatalytic Route)

This method is preferred for high optical purity (>99% ee) and scalability. It utilizes a nitrilase or amidase enzyme to selectively hydrolyze the (S)-nitrile or amide precursor.

Mechanism:

-

Strecker Reaction: 3-Nitrobenzaldehyde is condensed with cyanide and ammonia to form racemic 3-nitrophenylglycinonitrile.

-

Enzymatic Hydrolysis: An enantioselective nitrilase (e.g., from Pseudomonas fluorescens) selectively converts the (S)-nitrile to the (S)-acid.

-

Dynamic Kinetic Resolution (DKR): Under basic conditions (pH > 9), the unreacted (R)-nitrile racemizes, allowing the enzyme to theoretically convert 100% of the substrate to the (S)-product.

Figure 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) pathway for the synthesis of (S)-3-nitrophenylglycine.

B. Classical Chemical Resolution

Racemic 3-nitrophenylglycine is synthesized via nitration of phenylglycine or a standard Strecker protocol. Resolution is achieved using chiral resolving agents such as (+)-tartaric acid or camphorsulfonic acid . The diastereomeric salts are separated by fractional crystallization. This method is labor-intensive and generally has lower yields (<40%) compared to enzymatic routes.

Pharmaceutical Applications

(S)-3-Nitrophenylglycine serves as a versatile scaffold in drug discovery, particularly for central nervous system (CNS) targets and peptide engineering.

1. Metabotropic Glutamate Receptor (mGluR) Ligands

Phenylglycine derivatives are "privileged structures" for mGluR modulation.

-

Mechanism: The rigid phenyl ring restricts the conformational space of the amino acid backbone, allowing selective binding to the glutamate binding pocket.

-

Role of 3-Nitro Group: The nitro group at the meta-position is strongly electron-withdrawing. It is often used as a precursor to the 3-amino or 3-hydroxyl derivatives (e.g., 3,5-DHPG, a potent Group I mGluR agonist). The nitro group itself can probe the electronic requirements of the receptor binding pocket before reduction.

2. Non-Proteinogenic Peptide Synthesis

Incorporation of (S)-3-nitrophenylglycine into peptide backbones introduces:

-

Conformational Constraint: The bulky side chain restricts

and -

-

3. Precursor for (S)-3-Aminophenylglycine

The most common synthetic utility is the reduction of the nitro group to an amine.

-

Reaction: Catalytic hydrogenation (H

, Pd/C) or chemical reduction (SnCl -

Utility: The resulting aniline amine provides a handle for further functionalization (e.g., sulfonylation, urea formation) to create diverse libraries of bioactive small molecules.

Analytical Characterization & Quality Control

Verification of enantiomeric excess (ee) is paramount.

-

Chiral HPLC:

-

Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are highly effective for free amino acids.

-

Conditions: Aqueous perchloric acid (pH 1.5–2.0) mobile phase; low temperature (10–15°C) improves separation.

-

-

NMR Spectroscopy:

-

H NMR (D

-

H NMR (D

-

Optical Rotation:

-

Specific rotation

is typically positive (+) in acidic solution (e.g., 1N HCl), consistent with L-phenylglycine analogs. Note: Always compare with a certified reference standard due to solvent dependency.

-

References

-

Enzymatic Resolution: Layh, N., & Willetts, A. (1998). Nitrilase-mediated enantioselective hydrolysis of racemic phenylglycinonitriles. Journal of Molecular Catalysis B: Enzymatic . Link

-

mGluR Ligands: Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology . Link

-

Synthesis & Properties: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews . Link

-

CAS Verification: Chemical Abstracts Service (CAS). Registry Number 158413-55-9.[1] Link

Sources

The Nitro-Aromatic Side Chain: A Technical Guide to Non-Proteinogenic Amino Acids in Advanced Biological Research and Drug Development

Abstract

Non-proteinogenic amino acids (NPAAs) bearing nitroaromatic side chains represent a unique and powerful class of molecular tools for researchers at the forefront of chemical biology, drug discovery, and materials science. The introduction of a nitro group onto an aromatic side chain imparts distinct physicochemical properties, including altered electronics, enhanced spectroscopic signatures, and novel biological activities. This guide provides an in-depth technical overview of the synthesis, unique properties, and diverse applications of these specialized amino acids. We will explore both chemical and enzymatic synthetic strategies, delve into their use as spectroscopic probes and modulators of protein function, and discuss their emerging role in the development of novel therapeutics and immunogens. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of nitroaromatic NPAAs in their work.

Introduction: The Strategic Value of the Nitro Group in Amino Acid Chemistry

The twenty canonical amino acids provide a foundational toolkit for protein structure and function. However, nature itself utilizes a much broader palette of over 500 non-proteinogenic amino acids in various metabolic and signaling pathways[1][2]. The deliberate synthesis and incorporation of NPAAs into peptides and proteins offer a powerful strategy to introduce novel functionalities, enhance stability, and probe biological systems in ways not possible with the standard set of amino acids[3][4].

Among the vast array of synthetic NPAAs, those featuring nitroaromatic side chains are of particular interest. The nitro group (-NO2) is a compact, highly electron-withdrawing moiety that profoundly influences the properties of the aromatic ring to which it is attached[5][6]. This electronic perturbation is the root of the unique characteristics and applications of these amino acids. Key advantages conferred by the nitroaromatic side chain include:

-

Altered Acidity and Polarity: The electron-withdrawing nature of the nitro group significantly lowers the pKa of phenolic hydroxyl groups, as seen in 3-nitrotyrosine, making it a sensitive pH probe[7][8].

-

Unique Spectroscopic Properties: Nitroaromatic compounds often possess distinct UV-Vis absorbance and fluorescence quenching capabilities, enabling their use in fluorescence resonance energy transfer (FRET) studies and as spectroscopic reporters[7][8][9].

-

Bio-orthogonality: As these amino acids are not typically found in endogenous proteins, they can serve as unique handles for specific chemical modifications and labeling.

-

Modulation of Biological Activity: The introduction of a nitroaromatic side chain can alter the binding affinity and specificity of peptides and proteins for their targets, leading to the development of novel inhibitors and antagonists[10][11].

-

Immunogenicity: Site-specific incorporation of nitroaromatic NPAAs, such as p-nitrophenylalanine, into self-proteins has been shown to break immunological tolerance, inducing a robust antibody response against the native protein[12][13].

This guide will focus on two of the most prominent examples of this class: p-nitrophenylalanine (pNO2Phe) and 3-nitrotyrosine (3-NO2-Tyr), exploring their synthesis, properties, and applications in detail.

Synthesis of Nitroaromatic Non-Proteinogenic Amino Acids

The successful application of nitroaromatic NPAAs hinges on their efficient and stereochemically controlled synthesis. Both chemical and enzymatic methods have been developed, each with its own set of advantages and considerations.

Chemical Synthesis

Chemical synthesis offers versatility in producing a wide range of nitroaromatic NPAAs. The primary strategies involve either the direct nitration of a proteinogenic amino acid precursor or the construction of the amino acid from a pre-functionalized nitroaromatic starting material.

A common and direct approach to synthesize L-p-nitrophenylalanine involves the electrophilic nitration of L-phenylalanine using a mixture of concentrated nitric and sulfuric acids.

Rationale for Experimental Choices:

-

Mixed Acid System: The combination of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO2+), which is essential for the nitration of the aromatic ring[14].

-

Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0°C) to control the exothermicity of the reaction and to minimize the formation of by-products, including dinitrated species and oxidative degradation products[15].

-

Stereochemical Integrity: While the reaction conditions are harsh, the chiral center of the amino acid generally remains intact, yielding the L-enantiomer of p-nitrophenylalanine.

Experimental Protocol: Synthesis of L-p-Nitrophenylalanine via Direct Nitration

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 10 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

-

Addition of L-Phenylalanine: In a separate flask, dissolve 8.3 g (0.05 mol) of L-phenylalanine in 20 mL of concentrated sulfuric acid. Cool this solution in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture to the L-phenylalanine solution dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, continue stirring the reaction mixture at 0-5°C for 3 hours.

-

Quenching and Neutralization: Pour the reaction mixture slowly onto crushed ice. Neutralize the acidic solution by the gradual addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. A white solid should precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from a hot water/ethanol mixture to obtain pure L-p-nitrophenylalanine.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Chemoenzymatic Synthesis

Chemoenzymatic approaches leverage the high selectivity of enzymes to achieve specific transformations, often under milder reaction conditions than purely chemical methods. This is particularly advantageous for maintaining stereochemical purity.

A notable chemoenzymatic route for the synthesis of p-nitro-D,L-phenylalanine utilizes phenylalanine ammonia-lyase (PAL) for the amination of p-nitrocinnamic acid.

Causality Behind Experimental Choices:

-

Enzyme Specificity: PAL catalyzes the reversible deamination of L-phenylalanine to cinnamic acid. By employing a high concentration of ammonia, the reverse reaction—the addition of ammonia to a cinnamic acid derivative—is favored[10].

-

Racemic Product: This enzymatic step typically produces a racemic mixture of the D- and L-enantiomers of p-nitrophenylalanine.

-

Deracemization: To obtain a specific enantiomer, a subsequent deracemization step, often involving an L-amino acid deaminase, can be employed to selectively degrade the unwanted L-enantiomer, leaving the desired D-enantiomer[10].

Experimental Workflow: Chemoenzymatic Synthesis of p-Nitro-D,L-phenylalanine

Caption: Chemoenzymatic synthesis of p-nitro-D-phenylalanine.

Physicochemical Properties and Their Exploitation

The introduction of the nitro group bestows unique and exploitable physicochemical properties upon the amino acid side chain.

| Property | Consequence | Application |

| Increased Acidity of Phenolic Hydroxyl Group (in 3-NO2-Tyr) | pKa is lowered to ~7.2 from ~10 for tyrosine. | pH-sensitive spectroscopic probe. |

| UV-Vis Absorbance | Strong absorbance in the 300-450 nm range, which is dependent on pH for 3-NO2-Tyr[7][16]. | Quantifying protein-protein interactions; FRET acceptor. |

| Fluorescence Quenching | Efficiently quenches the fluorescence of tryptophan and tyrosine[7][8]. | FRET-based distance measurements in proteins. |

| Electron-Withdrawing Nature | Alters the electronic properties of the aromatic ring. | Can influence protein-ligand binding interactions and enzymatic activity. |

| Increased Size and Polarity | The nitro group adds bulk and polarity to the side chain. | Can disrupt or create new interactions at protein interfaces. |

Spectroscopic Applications: Probing Protein Structure and Function

The unique spectroscopic properties of nitroaromatic NPAAs make them invaluable tools for studying protein dynamics and interactions.

3-Nitrotyrosine (3-NO2-Tyr) is an excellent FRET acceptor for tryptophan (Trp) donors. Its absorbance spectrum significantly overlaps with the emission spectrum of tryptophan, and it is essentially non-fluorescent[7][8]. This allows for precise distance measurements between the Trp donor and the incorporated 3-NO2-Tyr acceptor.

Workflow for FRET-based Protein Interaction Studies using 3-NO2-Tyr

Caption: FRET workflow using 3-nitrotyrosine.

Applications in Drug Discovery and Development

The unique properties of nitroaromatic NPAAs have led to their successful application in various areas of drug discovery.

Development of Enzyme Inhibitors and Receptor Antagonists

The incorporation of nitroaromatic amino acids into peptides can enhance their binding affinity and selectivity for their targets. For instance, certain 2-nitroaryl-substituted amino acid analogues have been identified as inhibitors of nitric oxide synthase (NOS)[11]. Similarly, p-amino-D-phenylalanine, which is synthesized from a p-nitrophenylalanine precursor, is a key component of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a receptor implicated in HIV entry and cancer metastasis[10].

Overcoming Immunological Self-Tolerance

A groundbreaking application of nitroaromatic NPAAs is in the field of immunology. The site-specific incorporation of p-nitrophenylalanine into self-proteins has been shown to break immunological tolerance, leading to the generation of high-titer polyclonal IgG antibodies against the unmodified, native protein[12]. This approach has been used to generate antibodies against targets that are traditionally difficult to raise an immune response against, such as tumor necrosis factor (TNF)[13].

Mechanism of Breaking Self-Tolerance

The introduction of the p-nitrophenylalanine creates a "neo-epitope" that is recognized by the immune system. While the resulting antibodies can bind to the native protein, the initial T-cell activation is directed against the modified peptide containing pNO2Phe[12]. This circumvents the normal mechanisms of central and peripheral tolerance that prevent the immune system from attacking self-proteins.

Toxicity and Safety Considerations

While nitroaromatic compounds are powerful tools, it is crucial to acknowledge their potential toxicity. The nitro group can be metabolically reduced to form reactive intermediates, such as nitroso and hydroxylamine species, which can lead to mutagenicity and carcinogenicity[5][14][17]. The bioreduction of the nitro group is a key mechanism of action for many nitroaromatic drugs, but it also underlies their toxicity[5]. Therefore, careful consideration of the metabolic fate and potential toxicity of any new compound containing a nitroaromatic moiety is essential during the drug development process. Quantitative structure-activity relationship (QSAR) models can be valuable tools for predicting the toxicity of novel nitroaromatic compounds[18][19].

Conclusion

Non-proteinogenic amino acids with nitroaromatic side chains offer a versatile and powerful platform for advancing research in chemical biology and drug discovery. Their unique electronic and spectroscopic properties enable sophisticated studies of protein structure and function, while their ability to modulate biological activity and immunogenicity opens up new avenues for therapeutic development. As synthetic methodologies continue to improve and our understanding of their biological effects deepens, the application of these remarkable molecular tools is poised to expand even further, providing solutions to some of the most challenging problems in science and medicine.

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Reis, R. A., de Souza, M. V. N., & de Almeida, M. V. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

-

De Filippis, V., Fiori, S., Budui, S., & Polverino de Laureto, P. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. Protein Science, 15(5), 1179–1190. [Link]

- Google Patents. (2009). Synthesis method of L-p-nitrophenylalanine.

-

Or-Sat, L., & van der Donk, W. A. (2009). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 74(18), 7136–7142. [Link]

-

Griffith, O. W., & Stuehr, D. J. (1995). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. PubMed, 37(12), 2239-44. [Link]

-

MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]

-

MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

-

MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. MDPI. [Link]

-

De Filippis, V., Fiori, S., Budui, S., & Polverino de Laureto, P. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. PubMed, 15(5), 1179-90. [Link]

-

Cronin, M. T. D., & Aptula, A. O. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2028–2037. [Link]

-

ResearchGate. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

Kumar, V., Singh, G., & Kumar, S. (2021). Magneto-Fluorescent Microrobots with Selective Detection Intelligence for High-Energy Explosives and Antibiotics in Aqueous Environments. ACS Applied Materials & Interfaces, 13(49), 59379–59388. [Link]

-

Toniolo, C., Nisato, D., Biondi, L., & Signor, A. (1972). Nitro-heteroaromatic Derivatives of Amino-acids and Peptides. Part 111.l Application of Ultraviolet-Visible Absorption. RSC Publishing. [Link]

-

Sisido, M., Kurasawa, T., & Hohsaka, T. (2000). Site-Directed Incorporation of p-Nitrophenylalanine into Streptavidin and Site-to-Site Photoinduced Electron Transfer from a Pyrenyl Group to a Nitrophenyl Group on the Protein Framework. Journal of the American Chemical Society, 122(24), 5874–5880. [Link]

-

Grunewald, J., Klock, H. E., & Schultz, P. G. (2008). Loss of CD4 T-cell–dependent tolerance to proteins with modified amino acids. Proceedings of the National Academy of Sciences, 105(39), 15004–15009. [Link]

-

Spain, J. C. (2018). Nitration enzyme toolkit for the biosynthesis of energetic materials. DTIC. [Link]

-

ResearchGate. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. ResearchGate. [Link]

-

ResearchGate. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

-

Liu, J.-Q. (2009). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

-

ResearchGate. (2004). β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis. ResearchGate. [Link]

-

Toropov, A. A., & Toropova, A. P. (2014). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. Journal of Environmental Science and Health, Part A, 49(12), 1406–1413. [Link]

-

Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17075–17079. [Link]

-

MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. MDPI. [Link]

-

Kim, H.-J., & Lee, J. Y. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports, 41(3), 194–203. [Link]

-

Yang, G., Zhu, Y., & Liu, H. (2019). De novo generation of specific human IgGs by in vitro immunization using autologous proteins containing immunogenic p-nitrophenylalanine. PubMed, 20(6), 1475-1483. [Link]

-

Molecular BioSystems (RSC Publishing). (2011). A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays. Molecular BioSystems. [Link]

-

Hsiao, H.-Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (1987). Enzymatic Production of Amino Acids. Enzyme Engineering 8, 191-200. [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Chemistry LibreTexts. (2019). 4.2: Properties of Amino Acids. Chemistry LibreTexts. [Link]

-

van der Vliet, A., Eiserich, J. P., & Cross, C. E. (1998). Reactive Nitrogen Species and Tyrosine Nitration in the Respiratory Tract | Epiphenomena or a Pathobiologic Mechanism of Disease?. American Journal of Respiratory and Critical Care Medicine, 158(2), 645–656. [Link]

-

Wikipedia. (n.d.). Expanded genetic code. Wikipedia. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Frontiers. (2021). In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Frontiers. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

-

MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. MDPI. [Link]

-

Natural Product Communications. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. [Link]

-

Wiley-VCH. (2018). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. [Link]

Sources

- 1. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. De novo generation of specific human IgGs by in vitro immunization using autologous proteins containing immunogenic p-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Nitrophenylglycine: A Roadmap for Investigating Biological Activity and Toxicological Profile

An In-Depth Technical Guide

Abstract

(S)-3-nitrophenylglycine is a synthetic amino acid derivative whose biological profile is not extensively characterized in publicly available literature. However, its constituent moieties—the phenylglycine scaffold and the nitro group—are present in numerous compounds with well-defined pharmacological and toxicological properties. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities and associated toxicities of (S)-3-nitrophenylglycine. By leveraging structure-activity relationships from analogous compounds, we hypothesize that its primary biological activity may involve the modulation of glutamate receptors. This document outlines detailed experimental workflows, from initial in vitro target validation and cytotoxicity screening to definitive genotoxicity assessments, to systematically characterize this compound. Our approach is designed to provide a robust, self-validating system for evaluation, grounded in established scientific protocols and regulatory guidance.

Part 1: Hypothesized Biological Activity and Mechanism of Action

The chemical architecture of (S)-3-nitrophenylglycine suggests a plausible interaction with the central nervous system, primarily based on its structural similarity to known neuromodulatory agents.

The Phenylglycine Scaffold: A Privileged Structure for Targeting Glutamate Receptors

The phenylglycine core is a well-established pharmacophore in neuroscience drug discovery. Derivatives of phenylglycine are known to act as ligands for several glutamate receptors, which are critical for mediating excitatory neurotransmission.

-

Metabotropic Glutamate Receptors (mGluRs): Group I mGluRs, particularly mGluR1 and mGluR5, are G-protein coupled receptors that play a crucial role in synaptic plasticity. Phenylglycine derivatives have been developed as potent and selective antagonists for these receptors.[1] Antagonism of mGluR1, for instance, has been explored for its potential in treating pain, although clinical development has been hampered by a narrow therapeutic window due to motor and cognitive side effects.[2]

-

NMDA Receptor Glycine Site: Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[3] Modulating glycine concentration at the synaptic cleft, for example by inhibiting the glycine transporter GlyT1, can potentiate NMDA receptor function and is an area of investigation for schizophrenia.[4][5] Some phenylglycine derivatives have been shown to act as antagonists at this site.[6]

Given these precedents, it is reasonable to hypothesize that (S)-3-nitrophenylglycine may exhibit antagonist activity at Group I mGluRs or the NMDA receptor glycine site.

The Nitro Group: A Potent Modulator of Physicochemical and Biological Properties

The nitro (NO₂) group is a strong electron-withdrawing group that significantly impacts a molecule's electronic properties, polarity, and potential for biological interactions. Its inclusion can be considered both a pharmacophore (conferring desired activity) and a toxicophore (conferring toxicity).[7][8]

-

Pharmacological Activity: Nitroaromatic compounds exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[9][10] This activity often stems from the ability of the nitro group to undergo metabolic reduction within cells, generating reactive nitro anion radicals that can induce oxidative stress.[9]

-

Toxicological Implications: The same redox cycling that can produce a therapeutic effect can also lead to cellular damage. Nitroaromatic compounds are a well-known class of mutagens in bacterial assays (Ames test) and can be associated with genotoxicity.[11] Therefore, rigorous toxicological assessment is mandatory for any nitro-containing drug candidate.

Primary Hypothesis: (S)-3-Nitrophenylglycine as a Negative Allosteric Modulator of mGluR1

Based on its structure, a primary hypothesis is that (S)-3-nitrophenylglycine functions as an antagonist of the mGluR1 receptor. mGluR1 activation by glutamate leads to the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antagonism would block this cascade.

Part 2: Experimental Workflow for Characterizing Biological Activity

A systematic, multi-step approach is required to validate the hypothesized biological activity and determine the potency and selectivity of (S)-3-nitrophenylglycine.

Protocol: In Vitro mGluR1 Functional Antagonism using a Calcium Mobilization Assay

Causality: This assay provides a direct functional readout of the Gq signaling pathway. An antagonist will inhibit the increase in intracellular calcium that normally occurs when an agonist (like glutamate) activates the mGluR1 receptor. This is the most direct way to test our primary hypothesis.[2]

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human mGluR1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C to allow for dye uptake.

-

Compound Preparation: Prepare a serial dilution of (S)-3-nitrophenylglycine in the assay buffer. Typical starting concentrations range from 100 µM down to low nM. Also prepare a fixed concentration of a known mGluR1 agonist (e.g., L-glutamate or DHPG) at its EC₈₀ concentration.

-

Assay Execution (FLIPR):

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR).

-

Add the various concentrations of (S)-3-nitrophenylglycine (the antagonist) to the wells and pre-incubate for 15-30 minutes.

-

Initiate fluorescence reading to establish a baseline.

-

Add the agonist to all wells (except negative controls) and continue to monitor the fluorescence signal over time (typically 2-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) for each well.

-

Normalize the data to the positive control (agonist only) and negative control (buffer only).

-

Plot the normalized response against the log concentration of (S)-3-nitrophenylglycine and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Part 3: Comprehensive Toxicity Profiling

Evaluating the toxicological profile of a nitroaromatic compound is as critical as determining its efficacy. A tiered approach, starting with broad cytotoxicity and progressing to specific endpoints like genotoxicity, is essential.

Sources

- 1. Discovery of novel mGluR1 antagonists: a multistep virtual screening approach based on an SVM model and a pharmacophore hypothesis significantly increases the hit rate and enrichment factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of glycine transporter-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 10. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells [frontiersin.org]

Methodological & Application

Application Note: Fmoc-Protection of (S)-3-Nitrophenylglycine for Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidic Toolbox with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks, which extend beyond the 20 proteinogenic amino acids, can impart novel structural and functional properties to peptides, such as enhanced proteolytic stability, constrained conformations, and altered receptor-binding profiles. (S)-3-nitrophenylglycine is a particularly interesting ncAA, as the nitro group can serve as a versatile synthetic handle for further modifications or as a photo-labile caging group.

For the seamless integration of (S)-3-nitrophenylglycine into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS), its α-amino group must be reversibly protected. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS due to its base-lability, which allows for an orthogonal deprotection strategy in the presence of acid-labile side-chain protecting groups.[1] This application note provides a detailed protocol for the N-α-Fmoc protection of (S)-3-nitrophenylglycine and its subsequent application in SPPS.

The Chemistry of Fmoc Protection: A Mechanistic Overview

The N-α-Fmoc protection of an amino acid is typically achieved through the reaction of its free amino group with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.

Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and reduced propensity for side reactions, which can complicate purification and lower the overall yield.[] The succinimide ester of Fmoc-OSu is an excellent leaving group, and the reaction can be carried out under mild basic conditions, typically using sodium bicarbonate or a similar base.

Figure 1: Conceptual workflow of the Fmoc protection reaction.

Experimental Protocol: Synthesis of Fmoc-(S)-3-nitrophenylglycine-OH

This protocol details the N-α-Fmoc protection of (S)-3-nitrophenylglycine using Fmoc-OSu.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| (S)-3-Nitrophenylglycine | ≥98% | Commercially Available | |

| Fmoc-OSu | ≥99% | Commercially Available | Preferred over Fmoc-Cl for higher purity of product.[] |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available | |

| 1,4-Dioxane | Anhydrous | Commercially Available | |

| Deionized Water | |||

| Diethyl Ether | ACS Reagent Grade | Commercially Available | For washing. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercially Available | For acidification. |

| Ethyl Acetate | ACS Reagent Grade | Commercially Available | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | For drying organic phase. |

Procedure

-

Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-nitrophenylglycine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the amino acid is completely dissolved.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid). The disappearance of the starting amino acid spot and the appearance of a new, higher-running spot corresponding to the Fmoc-protected product indicates reaction completion.

-

Work-up: Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Acidification and Extraction: Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of Fmoc-(S)-3-nitrophenylglycine-OH should form. Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel if necessary.

Characterization of Fmoc-(S)-3-nitrophenylglycine-OH

The identity and purity of the synthesized Fmoc-(S)-3-nitrophenylglycine-OH should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the fluorenyl group protons, the α-proton of the amino acid, and the aromatic protons of the nitrophenyl group. |

| Mass Spectrometry (MS) | The calculated molecular weight for C₂₃H₁₈N₂O₆ is 418.39 g/mol . The observed mass should correspond to [M+H]⁺ or [M+Na]⁺. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). |

| Melting Point | A sharp melting point range is indicative of a pure compound. |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-3-nitrophenylglycine-OH is now ready for use in automated or manual SPPS. The general cycle for incorporating this ncAA into a growing peptide chain on a solid support is outlined below.

Figure 2: A single cycle of Solid-Phase Peptide Synthesis.

SPPS Protocol: Single Coupling Cycle

-

Fmoc Deprotection: The resin-bound peptide with a terminal Fmoc group is treated with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group, exposing a free amine.[4]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: A pre-activated solution of Fmoc-(S)-3-nitrophenylglycine-OH is added to the resin. Activation is typically achieved using coupling reagents such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5] The coupling reaction forms a new peptide bond.

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Fmoc Protection | Insufficient reaction time or inadequate base. | Extend the reaction time and monitor by TLC. Ensure the pH of the aqueous layer remains basic during the reaction. |

| Low Yield of Fmoc-AA | Premature precipitation during acidification or incomplete extraction. | Acidify slowly while stirring vigorously. Perform multiple extractions with ethyl acetate. |

| Incomplete Coupling in SPPS | Steric hindrance or peptide aggregation. | Double couple the amino acid (repeat the coupling step). Use a more potent coupling reagent like HATU. |

| Racemization during Coupling | Use of excess base or prolonged activation times. | Minimize pre-activation time. Use a less hindered base like 2,4,6-collidine instead of DIPEA.[6] |

Conclusion

The successful N-α-Fmoc protection of (S)-3-nitrophenylglycine is a straightforward yet critical step for its incorporation into synthetic peptides via SPPS. The protocol described herein provides a reliable method for the synthesis and purification of Fmoc-(S)-3-nitrophenylglycine-OH. By following these guidelines, researchers can effectively utilize this valuable non-canonical amino acid to expand the chemical diversity of their peptide libraries, paving the way for the development of novel therapeutics and research tools.

References

-

Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (2014, March 13). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method? Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

RSC Publishing. (n.d.). In situ Fmoc removal. Retrieved from [Link]

-

MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

PubMed. (1991, December). Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. Retrieved from [Link]

-